

# N-Boc-3-azetidinone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

tert-Butyl 3-oxoazetidine-1carboxylate

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Introduction: N-Boc-3-azetidinone, also known as **tert-butyl 3-oxoazetidine-1-carboxylate**, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and versatile ketone functionality make it a valuable precursor for synthesizing a wide array of complex molecules, particularly substituted azetidines.[3] This guide provides an in-depth overview of its chemical characteristics, experimental protocols, and applications for researchers, scientists, and drug development professionals. The strategic importance of N-Boc-3-azetidinone lies in its role as a key intermediate for various therapeutic agents, including Janus kinase (JAK) inhibitors, HCV protease inhibitors, and novel antibacterial compounds.[1][2]

## **Core Chemical Characteristics**

The fundamental properties of N-Boc-3-azetidinone are summarized below, providing a quantitative baseline for its use in a laboratory setting.



Property	Value	Source(s)
Molecular Formula	C8H13NO3	[4][5]
Molecular Weight	171.19 g/mol	[4][5]
CAS Number	398489-26-4	[4][5]
Appearance	White to light brown crystalline powder or solid	[1][6]
Melting Point	47-51 °C	[5][7]
Boiling Point	251.3 ± 33.0 °C (Predicted)	[1]
Density	1.174 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Flash Point	101.7 °C (215.1 °F)	[7]

# **Spectral and Structural Identifiers**

Structural confirmation of N-Boc-3-azetidinone relies on various spectroscopic and structural identifiers.

Identifier Type	Identifier	Source(s)
SMILES	CC(C)(C)OC(=0)N1CC(=0)C1	[4]
InChI	1S/C8H13NO3/c1-8(2,3)12- 7(11)9-4-6(10)5-9/h4-5H2,1- 3H3	[4]
InChI Key	VMKIXWAFFVLJCK- UHFFFAOYSA-N	[4]
¹H NMR	Available	[8]
<sup>13</sup> C NMR	Available	[9]
IR Spectrum	Conforms to structure	[6]
Mass Spectrometry	Available	[9]



## **Solubility Profile**

The solubility of N-Boc-3-azetidinone is a critical parameter for reaction and purification protocols.

Solvent	Solubility	Source(s)
Chloroform	Sparingly soluble	[1]
Dichloromethane	Slightly soluble	[1]

# **Experimental Protocols**

Detailed methodologies for the synthesis and key reactions of N-Boc-3-azetidinone are presented below.

# Protocol 1: Synthesis of N-Boc-3-azetidinone via Swern Oxidation

The most common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxyazetidine.[2] The Swern oxidation is a reliable method for this transformation.

#### Materials:

- N-Boc-3-hydroxyazetidine
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen atmosphere

#### Procedure:

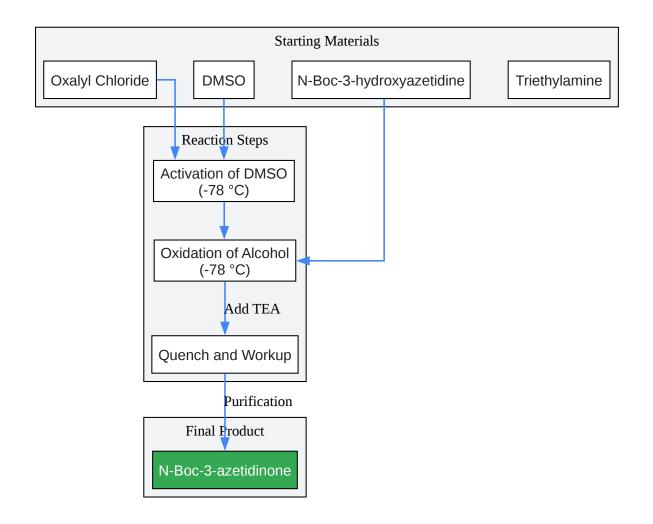
## Foundational & Exploratory





- A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
- A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
- A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The resulting mixture is stirred for 30 minutes.
- Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield N-Boc-3azetidinone as a white to off-white solid.





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General Synthetic Pathway to N-Boc-3-azetidinone

## Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

N-Boc-3-azetidinone readily undergoes olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds, a key step in synthesizing various derivatives.[10]

Materials:



- N-Boc-3-azetidinone
- Triethyl phosphonoacetate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile (ACN), anhydrous
- Argon or Nitrogen atmosphere

#### Procedure:

- To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous acetonitrile, add DBU (1.1 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes.
- Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
- Heat the reaction mixture to 65 °C and stir for 4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product, methyl (N-Boc-azetidin-3-ylidene)acetate, is purified by silica gel chromatography.



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Experimental Workflow for the HWE Reaction



# **Safety and Handling**

N-Boc-3-azetidinone is associated with several hazards and requires careful handling in a laboratory setting.

Hazard Type	GHS Classification and Statements	Source(s)
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[7]
Signal Word	Danger	[7][11]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.	[4][7][11]
Precautionary Statements	P260, P264, P280, P301+P330+P331, P302+P352, P305+P351+P338+P310	[7][12]
Personal Protective Equipment (PPE)	Eyeshields, gloves, N95 type dust mask	[7]
Storage	Store in a cool, dry place under an inert atmosphere (2- 8°C recommended). Moisture sensitive.	[1]

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- To cite this document: BenchChem. [N-Boc-3-azetidinone: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119529#n-boc-3-azetidinone-chemical-characteristics]

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